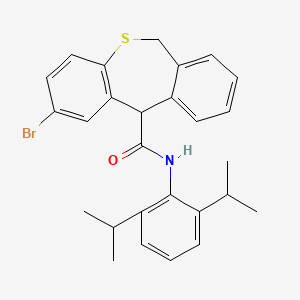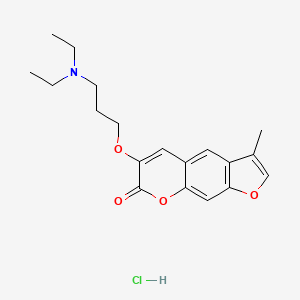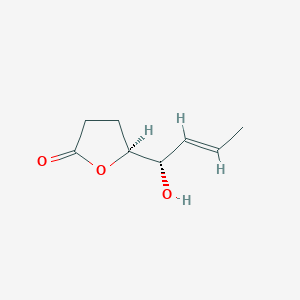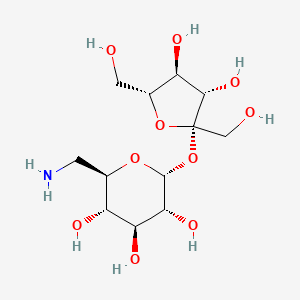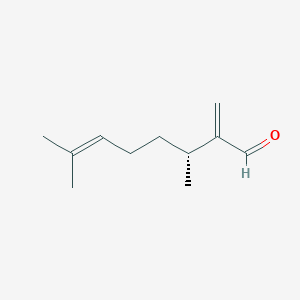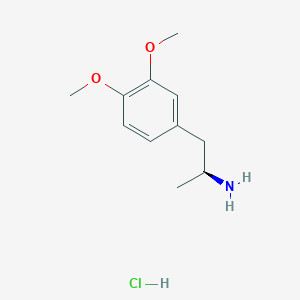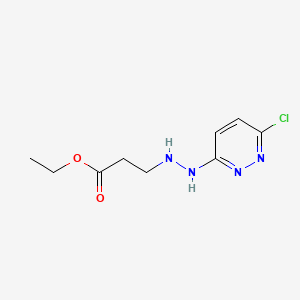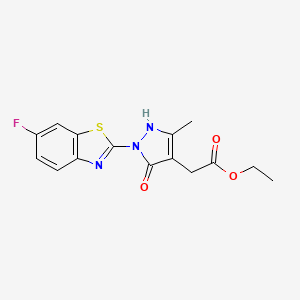
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is a complex organic compound that results from the oxidation reaction between methyl-1,4-benzoquinone and 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product typically involves the oxidation of methyl-1,4-benzoquinone with 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with an oxidizing agent like hydrogen peroxide or potassium permanganate. The reaction temperature is maintained between 25°C to 50°C, and the reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as transition metal complexes can enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
科学研究应用
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding electron transfer mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The quinone moiety can participate in electron transfer reactions, interacting with molecular targets such as enzymes and proteins. These interactions can modulate cellular pathways and biochemical reactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Benzoquinone: A simpler quinone compound with similar redox properties.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative with comparable chemical behavior.
4-Nitro-1,2-phenylenediamine: A related aromatic amine with similar substitution patterns.
Uniqueness
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is unique due to its complex structure, which combines quinone, nitro, amino, and sulfonic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
68411-29-0 |
|---|---|
分子式 |
C19H17N3O7S |
分子量 |
431.4 g/mol |
IUPAC 名称 |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H11N3O5S.C7H6O2/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;1-5-4-6(8)2-3-7(5)9/h1-7,14H,13H2,(H,18,19,20);2-4H,1H3 |
InChI 键 |
ALDPSLRKXRBCFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C=CC1=O.C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


